molecular formula C6H5N3 B3041312 1H-pyrazolo[4,3-b]pyridine CAS No. 272-51-5

1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3041312
CAS No.: 272-51-5
M. Wt: 119.12 g/mol
InChI Key: AMFYRKOUWBAGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-b]pyridine is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a pyridine ring at specific positions (pyrazole C4 and pyridine C3) . This scaffold has garnered significant attention in medicinal chemistry due to its versatility in drug discovery. Key features include:

  • Tautomerism: Unlike pyrazolo[3,4-b]pyridines, which exist in 1H- and 2H-tautomeric forms, the [4,3-b] isomer adopts a fixed 1H-configuration due to its ring fusion pattern .
  • Synthesis: Derivatives are synthesized via cyclization reactions, such as the use of 5-aminopyrazole with trifluoropentanedione (e.g., compound 5 in : 1-(benzylsulfonyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-b]pyridine) .
  • Applications: Notable roles include kinase inhibition (FGFR1, ALK) , positive allosteric modulation of mGlu4 receptors for Parkinson’s disease , and antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-b]pyridine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1H-Pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-pyrazolo[4,3-b]pyridine and its derivatives have a wide range of applications in pharmaceutical development, agrochemistry, material science, and biochemical and analytical research . These compounds have been studied for their biological activities and therapeutic potential in treating various diseases .

Scientific Research Applications

Pharmaceutical Development

  • This compound is a key intermediate in synthesizing pharmaceuticals, especially those that target neurological disorders, enhancing drug efficacy .
  • 1H-pyrazolo[3,4-b]pyridines have been explored as potential therapeutic agents for different diseases . Over 156,660 molecules containing a pyrazolo[3,4-b]pyridine core have been synthesized for therapeutic purposes .
  • Glumetinib, a selective inhibitor of the oncoprotein c-Met, and VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), are examples of biologically active pyrazolo[4,3-b]pyridines .
  • VU0418506 has demonstrated suitable in vivo pharmacokinetic properties and is a potent and selective mGlu4 PAM .
  • 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives are PPARα-selective activators with different structures from fibrates and can be used to treat dyslipidemia .

Agricultural Chemistry

  • This compound is used in formulating agrochemicals, contributing to effective herbicides and fungicides that improve crop yield and protection .

Material Science

  • This compound plays a role in creating advanced materials like polymers and coatings, enhancing durability and resistance to environmental factors .

Biochemical Research

  • This compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets .

Analytical Chemistry

  • This chemical is utilized as a standard in various analytical methods, aiding in the accurate detection and quantification of related compounds in complex mixtures .

Other Applications

  • Pyridine derivatives, including pyrazolo[3,4-b]pyridine derivatives, have been synthesized and tested for their antimicrobial and antiproliferative activities . Some compounds have shown significant cytotoxic activities against hepatocellular carcinoma cells and breast adenocarcinoma cells .
  • Pyrazolo[3,4-b]pyridines have the potential for developing amyloid plaque probes for Alzheimer's disease (AD) diagnosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1H-Pyrazolo[3,4-b]pyridine

  • Structural Differences : The [3,4-b] isomer has a pyrazole fused at C3 and C4 of pyridine, allowing tautomerism (1H/2H), whereas the [4,3-b] isomer is locked in the 1H-form .
  • Biological Activity :
    • Broader therapeutic scope: Anticancer (MELK inhibition, IC50 = 32 nM), antiviral (HSV-1), and anti-Alzheimer’s activity .
    • Less selective for kinase targets compared to [4,3-b] derivatives due to conformational flexibility .
  • Synthetic Accessibility : Over 300,000 derivatives reported, with diverse substituents at N1, C3, C4, C5, and C6 .

Key Data :

Compound Class Target IC50/EC50 Reference
1H-Pyrazolo[3,4-b]pyridine MELK 32 nM
1H-Pyrazolo[4,3-b]pyridine ALK 1.58 nM

1H-Pyrrolo[2,3-b]pyridine

  • Biological Activity :
    • Superior FGFR1 inhibition (e.g., compound 9 in showed enhanced activity over pyrazolo[4,3-b]pyridine derivatives) due to pi-pi stacking with FGFR1’s Phe489 .
    • Anti-proliferative activity against A549 and MCF-7 cell lines (IC50 = 0.109–0.245 µM) .
  • Limitations : Reduced metabolic stability compared to pyrazolo analogs .

Pyrazolo[4,3-c]pyridine and Other Isomers

  • Positional Isomerism : Pyrazolo[4,3-c]pyridine (CAS 271-50-1) and pyrazolo[3,4-c]pyridine (CAS 271-45-4) differ in ring fusion points, leading to distinct electronic profiles .
  • Activity: Pyrazolo[4,3-c]pyridine derivatives inhibit RSK2 kinases (e.g., 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol) . Generally less explored than [4,3-b] and [3,4-b] isomers due to synthetic challenges .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects :
    • 6-Position Modifications : Hydroxyphenyl groups at C6 in this compound enhance ALK inhibition (IC50 = 1.58 nM) via hydrogen bonding with Lys1150 and Asp1270 .
    • N1 Functionalization : Sulfonyl or benzyl groups (e.g., compound 5 in ) improve FGFR1 selectivity .
  • Scaffold Switching : Replacing pyrazolo[4,3-b]pyridine with pyrrolo[2,3-b]pyrazine increased FGFR1 binding affinity but reduced metabolic stability .

Data Tables

Table 1: Kinase Inhibition Profiles

Compound Scaffold Target IC50/EC50 Reference
This compound Pyrazolo[4,3-b]pyridine ALK 1.58 nM
1H-Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine FGFR1 12 nM
1H-Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine MELK 32 nM

Table 2: Antiproliferative Activity

Compound Cell Line IC50 (µM) Reference
1H-Pyrrolo[2,3-b]pyridine A549 0.109
1H-Pyrazolo[3,4-b]pyridine MDA-MB-231 0.245

Biological Activity

1H-Pyrazolo[4,3-b]pyridine is a bicyclic heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic applications.

Structural Features and Synthesis

This compound can exist in various tautomeric forms, with the 1H-isomer being more stable than the 2H-isomer. The compound's structure allows for a variety of substitutions at different positions, which can significantly influence its biological activity.

Common Substitution Patterns

  • N1 Position : Often substituted with methyl or alkyl groups.
  • C3, C4, C5, C6 Positions : Various substituents can be introduced to enhance potency and selectivity.

The synthesis of 1H-pyrazolo[4,3-b]pyridines typically involves methods such as nucleophilic substitution and cyclization reactions. Recent advancements have led to efficient synthetic protocols that utilize readily available precursors, enabling the production of diverse derivatives .

Biological Activities

This compound derivatives have been studied for their potential in treating various diseases, particularly cancer and inflammatory conditions. Below are notable findings from recent studies:

Anticancer Activity

  • PD-1/PD-L1 Inhibition : A series of derivatives were designed as small-molecule inhibitors targeting the PD-1/PD-L1 signaling pathway, showing promising inhibitory activity (e.g., compound D38 exhibited significant potency) .
  • FLT3/CDK4 Inhibition : Compounds such as 23k demonstrated low nanomolar activity against FLT3 and CDK4 kinases, with an impressive tumor growth inhibition rate in xenograft models .
  • TBK1 Inhibition : Compound 15y emerged as a potent TBK1 inhibitor with an IC50 value of 0.2 nM and showed effective antiproliferative effects across multiple cancer cell lines .

Other Biological Activities

  • Neuroprotective Effects : Some derivatives have been identified as acetylcholinesterase (AChE) inhibitors, suggesting potential applications in neurodegenerative diseases .
  • Antiviral Activity : Certain compounds have been explored as HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting their role in antiviral therapies .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the efficacy of this compound derivatives. The following table summarizes key findings regarding the relationship between structural modifications and biological activity:

CompoundTargetIC50 (nM)Notes
D38PD-1/PD-L1Not specifiedMost potent inhibitor identified in the study
23kFLT3/CDK411 (FLT3), 7 (CDK4)Significant tumor growth inhibition in vivo
15yTBK10.2Effective against multiple cancer cell lines
VariousAChENot specifiedPotential neuroprotective applications

Case Study 1: PD-1/PD-L1 Inhibitors

A study focused on synthesizing a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives aimed at inhibiting PD-1/PD-L1 interactions. The most potent compound identified was D38, which demonstrated significant inhibitory effects in vitro.

Case Study 2: Dual FLT3/CDK4 Inhibitors

Research into dual inhibitors revealed that compound 23k not only inhibited FLT3 but also CDK4 effectively. In xenograft models, this compound showed a tumor growth inhibition rate of 67%, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-pyrazolo[4,3-b]pyridine derivatives, and how are intermediates characterized?

  • Methodological Answer : The synthesis often involves cyclization of hydrazine derivatives with pyridine precursors. For example, bromination at the 7-position (e.g., 7-bromo-1H-pyrazolo[4,3-b]pyridine) is achieved via nitration and subsequent reduction using intermediates like 2-methyl-3-nitropyridin-4-ol. Structural confirmation relies on NMR, IR, and mass spectrometry, with predicted properties (e.g., pKa, density) validated computationally .

Q. How are this compound derivatives screened for initial biological activity?

  • Methodological Answer : Primary screening includes kinase inhibition assays (e.g., c-Met, FGFR) using enzymatic activity measurements (IC50 values). Antimicrobial activity is tested via MIC (minimum inhibitory concentration) assays against bacterial/fungal strains. For anticancer activity, cell viability assays (e.g., MTT) on A549, MCF-7, and MDA-MB-231 cell lines are standard .

Q. What computational tools are used to predict binding modes of this compound-based kinase inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with kinase active sites. For FGFR inhibitors, hydrogen bonding with Ala564 and hydrophobic interactions with the hinge region are critical. DFT calculations predict electronic properties influencing potency .

Advanced Research Questions

Q. How can selectivity for FGFR over off-target kinases (e.g., VEGFR, PDGFR) be engineered in this compound derivatives?

  • Methodological Answer : Substituent optimization at the 3- and 6-positions is key. Introducing sulfonyl groups (e.g., 1-sulfonylpyrazolo[4,3-b]pyridines) enhances FGFR1 selectivity by reducing steric clashes with smaller active sites of VEGFR/PDGFR. Selectivity profiling using kinase panel assays (≥50 kinases) validates specificity .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy in c-Met inhibitors?

  • Methodological Answer : Pharmacokinetic optimization (e.g., logP reduction via polar substituents) improves bioavailability. For Glumetinib, a methylpyrazole group at N-1 increases metabolic stability, while sulfone linkages enhance solubility. In vivo xenograft models (e.g., MET-exon14-mutated NSCLC) validate efficacy .

Q. How do structural modifications at the pyridine ring impact allosteric modulation of mGlu4 receptors?

  • Methodological Answer : Replacing picolinamide with a pyrazolo[4,3-b]pyridine core (e.g., VU0418506) increases mGlu4 PAM potency. Substituents like 3-chloro-4-fluorophenyl at the 3-position enhance binding to the allosteric site (EC50 = 43 nM). In vivo rodent models of Parkinson’s disease confirm target engagement .

Q. What methodologies address off-target antiviral effects in HSV-1 replication cycle studies?

  • Methodological Answer : Time-of-addition assays differentiate viral entry vs. replication inhibition. Derivatives with electron-withdrawing groups (e.g., nitro at C-5) block HSV-1 DNA polymerase, while maintaining low cytotoxicity (CC50 > 100 µM). Dual-target activity is ruled out via reverse genetics .

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFYRKOUWBAGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949931
Record name 2H-Pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-51-5, 272-52-6
Record name 2H-Pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-pyrazolo[4,3-b]pyridine
1H-pyrazolo[4,3-b]pyridine
1H-pyrazolo[4,3-b]pyridine
1H-pyrazolo[4,3-b]pyridine
1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.